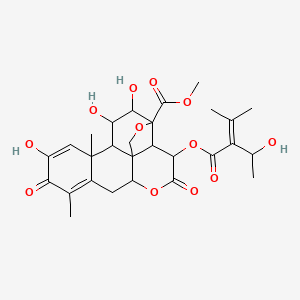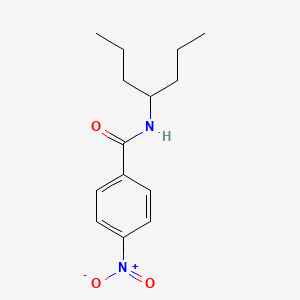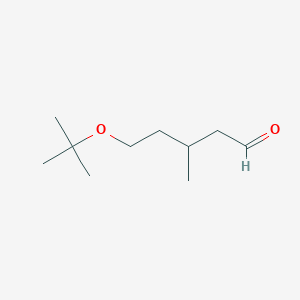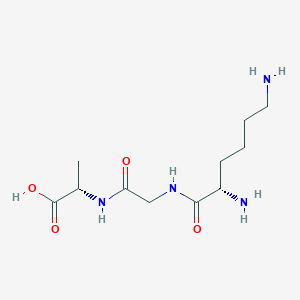
L-Alanine, L-lysylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, L-lysylglycyl- is a dipeptide composed of three amino acids: L-alanine, L-lysine, and glycine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and energy metabolism. L-Lysine is an essential amino acid important for growth and tissue repair, while glycine is the simplest amino acid and is involved in the synthesis of proteins and other important biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, L-lysylglycyl- typically involves the stepwise coupling of the three amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods: Industrial production of L-Alanine, L-lysylglycyl- can be achieved through enzymatic synthesis. Enzymes such as aminoacyl-tRNA synthetases can be used to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity and efficiency.
化学反応の分析
Types of Reactions: L-Alanine, L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
L-Alanine, L-lysylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of L-Alanine, L-lysylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and metabolism. The peptide bonds in the compound can be hydrolyzed by proteases, releasing the individual amino acids, which can then participate in various metabolic pathways. Additionally, the compound can modulate cellular signaling pathways by interacting with receptors and other proteins.
類似化合物との比較
L-Alanine, L-lysylglycyl- can be compared with other dipeptides and tripeptides such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine.
L-Lysyl-L-alanine: A dipeptide composed of L-lysine and L-alanine.
Uniqueness:
L-Alanine, L-lysylglycyl-: is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-lysine provides additional functional groups for chemical modifications, while glycine contributes to the flexibility of the peptide chain.
特性
CAS番号 |
45235-63-0 |
|---|---|
分子式 |
C11H22N4O4 |
分子量 |
274.32 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(11(18)19)15-9(16)6-14-10(17)8(13)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
InChIキー |
ITWQLSZTLBKWJM-YUMQZZPRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


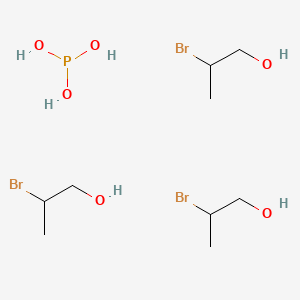
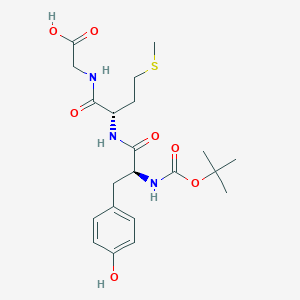
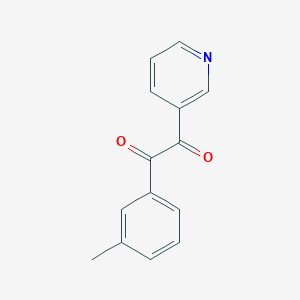
![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
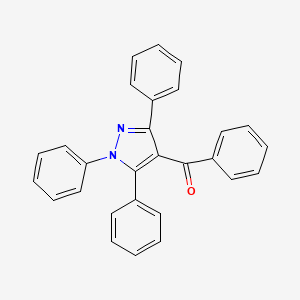
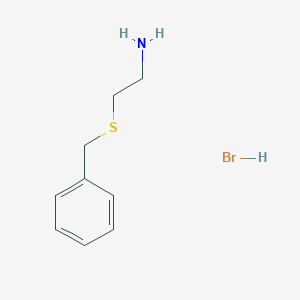

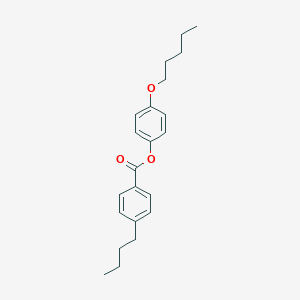

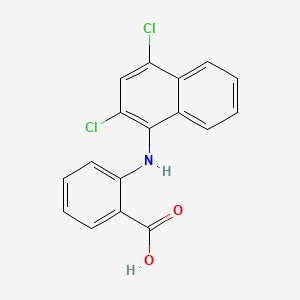
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
